molecular formula C18H14N2O4 B8804410 5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine

5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine

Cat. No.: B8804410
M. Wt: 322.3 g/mol
InChI Key: SSWIRWXDAZDCQU-UHFFFAOYSA-N
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Description

5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a benzyloxyphenoxy group attached to a nitropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine typically involves the reaction of 4-benzyloxyphenol with 2,5-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are used.

Major Products Formed

    Reduction of Nitro Group: The major product is 2-(4-Benzyloxyphenoxy)-5-aminopyridine.

    Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes such as monoamine oxidase, which plays a role in neuroprotection . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine is unique due to the presence of both a benzyloxyphenoxy group and a nitropyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

5-nitro-2-(4-phenylmethoxyphenoxy)pyridine

InChI

InChI=1S/C18H14N2O4/c21-20(22)15-6-11-18(19-12-15)24-17-9-7-16(8-10-17)23-13-14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

SSWIRWXDAZDCQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-nitropyridine (10.0 g, 63.08 mmol) and 4-benzyloxyphenol (12.6 g, 63.08 mmol) were reacted in analogy to example 30b. Yield: 19.5 g (96%), M+H+: 323.11.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One

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